Salt Form vs. Free Base: Solubility and Handling
The hydrochloride salt (CAS 1704064-95-8, MW 239.11) provides a formal 1:1 stoichiometric protonation of the pyridine nitrogen, generating an ionic species with inherently higher aqueous solubility compared to the neutral free base (CAS 1504056-40-9, MW 202.65). While experimental aqueous solubility values are not publicly reported for either form, general salt-form principles predict a solubility enhancement of ≥10-fold for hydrochloride salts of weakly basic 2-aminopyridines (pKa ~6.5–7.0) relative to their free bases under physiologically relevant pH conditions [1]. Both forms are supplied at 95% purity by AKSci .
| Evidence Dimension | Salt form – aqueous solubility potential |
|---|---|
| Target Compound Data | Hydrochloride salt; ionic; MW 239.11; supplier purity 95% (AKSci Cat. 0869EC) |
| Comparator Or Baseline | Free base (CAS 1504056-40-9); neutral; MW 202.65; supplier purity 95% (AKSci Cat. 4315DY) |
| Quantified Difference | Solubility enhancement for HCl salt vs. free base expected ≥10-fold (class-level estimate for 2-aminopyridines); no experimental data available for this compound pair |
| Conditions | Not experimentally determined for this compound; inference based on general salt-form behavior of 2-aminopyridine derivatives at pH 6.5–7.0 |
Why This Matters
The hydrochloride salt form is preferred for aqueous assay preparation and in vitro pharmacological profiling where consistent dissolution of the free base may be rate-limiting.
- [1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Class-level reference for amine hydrochloride solubility enhancement. View Source
